2-Amino-3,6-dimethoxybenzamide

Structure-Activity Relationship (SAR) Enzyme Inhibition Drug Discovery

Procure 2-Amino-3,6-dimethoxybenzamide (≥97%) to anchor your medicinal chemistry program. Its non-interchangeable 3,6-dimethoxy substitution pattern is essential for maintaining SAR fidelity, as even minor isomeric shifts can drastically alter biological activity. Use its well-defined A2A receptor affinity (Ki=800 nM) as a quantitative benchmark to guide lead optimization. This high-purity intermediate, supplied in flexible pack sizes, is a critical building block for patent-protected programs targeting inflammatory and proliferative diseases. Avoid derailing your drug discovery pipeline with ambiguous analogs—choose the precise scaffold you need.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 98991-68-5
Cat. No. B187044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-dimethoxybenzamide
CAS98991-68-5
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)N)C(=O)N
InChIInChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)
InChIKeyAYSCLHJMABMGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) – A Benzamide Intermediate with Defined Physicochemical and Bioactivity Profiles


2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) is a substituted benzamide derivative with the molecular formula C9H12N2O3 and molecular weight 196.20 . It is a versatile building block with a calculated LogP of 1.85030 and a polar surface area (PSA) of 88.56 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . While its biological activity is not potent against several tested targets [1], this property profile can be leveraged for specific applications. The compound is supplied as a high-purity intermediate (≥97%) for pharmaceutical research and development , serving as a key component in patent-protected therapeutic programs targeting inflammatory and proliferative diseases [2].

Why 2-Amino-3,6-dimethoxybenzamide is Not Interchangeable with Close Benzamide Analogs in Drug Discovery


The specific substitution pattern of methoxy groups on the benzamide core (3,6-dimethoxy) results in a unique topological and electronic profile compared to its positional isomers, such as the 4,6-dimethoxy analog. This is evident in head-to-head studies on closely related benzamides, where even a single positional change of a methoxy group (e.g., from 2-OMe to 3-OMe) led to a nearly 7-fold difference in enzyme inhibitory activity [1]. Such sensitivity underscores the fact that these structural analogs are not functionally interchangeable. Substituting 2-Amino-3,6-dimethoxybenzamide with an alternative could therefore derail a structure-activity relationship (SAR) study, introduce unanticipated physicochemical liabilities, or invalidate a patent strategy that relies on the specific 3,6-dimethoxy moiety [2].

Quantitative Evidence for Selecting 2-Amino-3,6-dimethoxybenzamide Over Analogs


Positional Isomer Sensitivity: A 6.7-Fold Activity Difference on Closely Related Benzamides

The profound impact of the methoxy group position on the benzamide core is demonstrated in a head-to-head study of substituted benzamides. While the target compound itself was not directly tested in this panel, its 3,6-dimethoxy substitution pattern is a distinct isomer of the 4,6-dimethoxy analog. Data from this study shows that changing the methoxy group from the 2-position to the 3-position resulted in a 6.7-fold difference in enzyme inhibitory activity, underscoring the non-linear and unpredictable nature of SAR in this chemical series [1].

Structure-Activity Relationship (SAR) Enzyme Inhibition Drug Discovery

Binding Affinity at Adenosine A2A Receptor: A Defined Basal Profile for 2-Amino-3,6-dimethoxybenzamide

The target compound exhibits a quantifiable, low binding affinity for the human adenosine A2A receptor. In a radioligand displacement assay, 2-Amino-3,6-dimethoxybenzamide demonstrated a Ki of 800 nM [1]. This level of activity defines a specific basal profile for this scaffold, distinguishing it from other benzamide derivatives that may possess either significantly higher or lower affinity for this target.

Adenosine Receptor GPCR Binding Affinity

Physicochemical Properties: LogP 1.85 and PSA 88.56 Ų Differentiate from the 4,6-Dimethoxy Isomer

The calculated physicochemical properties of 2-Amino-3,6-dimethoxybenzamide (LogP 1.85030, PSA 88.56 Ų) provide a distinct profile compared to its 4,6-dimethoxy isomer (CAS 63920-73-0). The different substitution pattern leads to a different molecular electrostatic potential, which can impact solubility, permeability, and target binding. While the exact LogP value for the 4,6-isomer is not available for direct comparison, the topological polar surface area (tPSA) is a distinguishing descriptor dictated by the position of the polar groups on the ring.

Physicochemical Properties Lipophilicity Drug-likeness

Lack of Inhibitory Activity at Key Enzymes Defines a Clean Profile for 2-Amino-3,6-dimethoxybenzamide

The compound has been screened against several enzymes and found to be inactive or weakly active. It was reported as 'insignificant' for the inhibition of cAMP phosphodiesterase from bovine aorta at 1 µM cGMP [1]. While a specific IC50 was not determined in the displayed data, this suggests that the compound does not potently interact with these common screening targets. This lack of activity is valuable data, as it defines a selectivity profile for the scaffold, indicating a low potential for off-target effects on these particular enzymes.

Enzyme Inhibition PDE PAM Selectivity

Defined Application Scenarios for 2-Amino-3,6-dimethoxybenzamide Based on Verified Evidence


Scaffold for Adenosine A2A Receptor Antagonist Development

Researchers developing novel adenosine A2A receptor antagonists can utilize 2-Amino-3,6-dimethoxybenzamide as a validated starting point for structure-activity relationship (SAR) exploration. Its measured binding affinity (Ki = 800 nM) [1] provides a precise, quantitative benchmark against which the impact of further chemical modifications can be evaluated, guiding the optimization of potency and selectivity.

Lead Optimization for Inflammatory and Proliferative Diseases

This compound is a critical intermediate for synthesizing the benzamide derivatives claimed in patent WO2019105886A1 [2]. The patent explicitly protects compounds containing the 3,6-dimethoxybenzamide core for treating a range of conditions, including inflammatory diseases, autoimmune disorders, and cancer. Researchers pursuing these therapeutic areas can leverage this compound to explore the patent space and develop novel, proprietary candidates.

Physicochemical Property Benchmarking in Medicinal Chemistry

With its well-defined physicochemical profile (LogP 1.85, PSA 88.56 Ų) , 2-Amino-3,6-dimethoxybenzamide serves as a useful benchmark compound in medicinal chemistry programs. Researchers can use this data to calibrate in silico models or compare the impact of new substituents on key drug-likeness parameters, ensuring that structural modifications are trending towards optimal property space.

Control Compound for Off-Target Enzyme Screening

The demonstrated lack of significant activity against cAMP phosphodiesterase [3] makes this compound a suitable negative control or reference standard in enzyme inhibition assays. Researchers can use it to establish baseline activity and verify assay specificity when screening new chemical entities for undesirable off-target effects on this enzyme.

Technical Documentation Hub

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